

"4-(Morpholine-4-sulfonyl)-benzoic acid" CAS number and structure

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Compound of Interest

Compound Name: 4-(Morpholine-4-sulfonyl)-benzoic acid

Cat. No.: B077692

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An In-depth Technical Guide to 4-(Morpholine-4-sulfonyl)-benzoic acid

Core Compound Identification

CAS Number: 10252-82-1[1][2][3][4]

Chemical Structure:

4-(Morpholine-4-sulfonyl)-benzoic acid is a chemical compound featuring a benzoic acid core with a morpholine sulfonyl group attached at the para-position.[5] The structure combines three key pharmacologically relevant motifs: a benzoic acid scaffold, a sulfonyl linker, and a morpholine ring.[5]

Molecular Formula: C₁₁H₁₃NO₅S[3][4][5]

IUPAC Name: 4-(morpholine-4-sulfonyl)benzoic acid[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-(Morpholine-4-sulfonyl)-benzoic acid**.

Property	Value	Source
Molecular Weight	271.29 g/mol	[3][4]
Appearance	White solid (typical)	
SMILES	<chem>O=S(N1CCOCC1)(c2ccc(C(=O)=O)cc2)=O</chem>	
InChIKey	IGXVSENNUSQCOL-UHFFFAOYSA-N	[4]

Synthesis and Experimental Protocols

The primary synthesis route for **4-(Morpholine-4-sulfonyl)-benzoic acid** involves the reaction of 4-(chlorosulfonyl)benzoic acid with morpholine.[5]

General Synthesis Protocol

This protocol is based on the common synthetic route described for similar sulfonamides.

Materials:

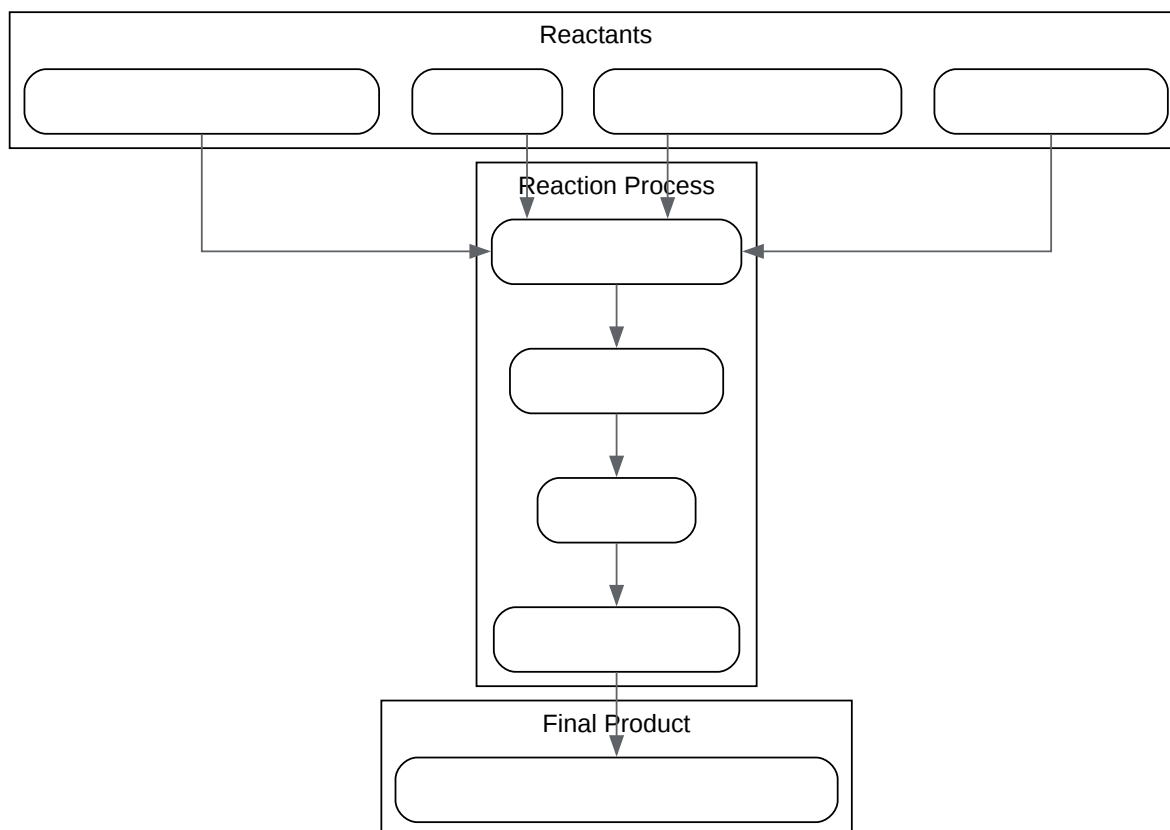
- 4-(Chlorosulfonyl)benzoic acid
- Morpholine
- A suitable base (e.g., triethylamine, diisopropylethylamine)[5]
- An appropriate organic solvent (e.g., tetrahydrofuran (THF))[5]
- Hydrochloric acid (for acidification)
- Deionized water

Procedure:

- In a round-bottom flask, dissolve 4-(chlorosulfonyl)benzoic acid in the chosen organic solvent.

- Cool the mixture in an ice bath.
- Add the base to the solution, followed by the dropwise addition of morpholine while maintaining the low temperature.
- Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12 hours) to ensure the completion of the reaction.
- After the reaction is complete, the solvent can be removed under reduced pressure.
- The resulting residue is then dissolved in water, and the solution is acidified with hydrochloric acid.
- The acidification protonates the carboxylate salt, leading to the precipitation of the final product, **4-(Morpholine-4-sulfonyl)-benzoic acid**.^[5]
- The precipitate is collected by filtration, washed with cold water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent system.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **4-(Morpholine-4-sulfonyl)-benzoic acid**.

Biological Activity and Applications

While **4-(Morpholine-4-sulfonyl)-benzoic acid** itself may not have potent direct antimicrobial activity, it serves as a crucial scaffold and intermediate in the synthesis of novel therapeutic agents. The broader class of sulfonamides is well-established for its antimicrobial properties.[6] Derivatives of benzoic acid with sulfonyl groups have shown notable antimicrobial activity.[5]

For instance, the related compound 4-(Phenylsulfonyl) morpholine has been investigated for its ability to modulate the antibiotic activity against multidrug-resistant strains.[6]

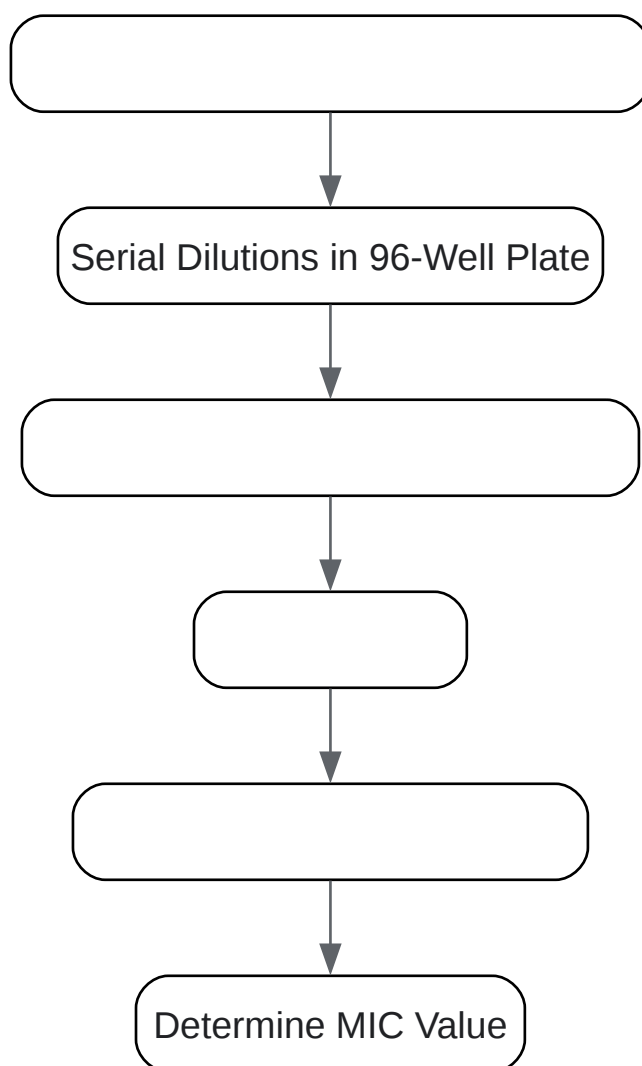
Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial activity of a compound is through the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

- Preparation of Stock Solution: Prepare a stock solution of **4-(Morpholine-4-sulfonyl)-benzoic acid** in a suitable solvent (e.g., DMSO).
- Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).
- Inoculation: Add a standardized suspension of the test microorganism to each well.
- Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
- Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial Testing Workflow Diagram



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Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

Analytical Characterization

The purity and identity of synthesized **4-(Morpholine-4-sulfonyl)-benzoic acid** are typically confirmed using standard analytical techniques.

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for assessing the purity and for quantitative analysis of the compound.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of the molecule.

- Mass Spectrometry (MS): This technique is employed to determine the molecular weight and confirm the elemental composition.

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